molecular formula C11H13F2NO B4692728 N-butyl-3,4-difluorobenzamide

N-butyl-3,4-difluorobenzamide

Cat. No.: B4692728
M. Wt: 213.22 g/mol
InChI Key: FFRNJJOBRPQELT-UHFFFAOYSA-N
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Description

N-Butyl-3,4-difluorobenzamide is a substituted benzamide derivative characterized by a benzamide core with fluorine atoms at the 3- and 4-positions of the aromatic ring and an N-butyl substituent. Substituted benzamides are widely studied in medicinal chemistry due to their roles as enzyme inhibitors, receptor antagonists, and bioactive agents . The fluorine atoms likely enhance metabolic stability and modulate electronic properties, while the N-butyl chain may improve lipophilicity and membrane permeability .

Properties

IUPAC Name

N-butyl-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c1-2-3-6-14-11(15)8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRNJJOBRPQELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

CI-1040 (PD184352)

CI-1040 (2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide) is a potent MEK inhibitor (IC₅₀ = 17 nM) with a benzamide scaffold similar to N-butyl-3,4-difluorobenzamide . Key differences include:

  • Substituents: CI-1040 has a cyclopropylmethoxy group and a chloro-iodophenylamino moiety, whereas this compound lacks these groups.
  • Bioavailability: CI-1040 exhibited poor oral bioavailability due to extensive oxidative metabolism (14 metabolites identified), leading to termination of its clinical development. Its metabolite, PD-0184264 (zapnometinib), showed improved pharmacokinetics .
  • Target Selectivity: The chloro-iodophenylamino group in CI-1040 contributes to MEK specificity, suggesting that substituent variations in this compound could alter target affinity .

N-Butyl-3,4-Dihydroxybenzamide (CID 3062452)

This analog replaces fluorine atoms with hydroxyl groups, significantly altering solubility and hydrogen-bonding capacity:

  • Metabolic Stability : Fluorine in this compound may reduce susceptibility to cytochrome P450-mediated oxidation compared to hydroxylated analogs .

Pesticide Benzamides (e.g., Diflufenican)

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) shares the benzamide core but is optimized for herbicidal activity. Key contrasts include:

  • Substituent Strategy : Diflufenican uses trifluoromethyl and pyridine groups for target (phytoene desaturase) inhibition, whereas this compound’s simpler structure may prioritize enzyme/receptor binding .
  • Lipophilicity : The trifluoromethyl group in diflufenican increases logP, enhancing soil persistence, whereas the N-butyl group in the target compound balances lipophilicity for pharmacokinetics .

N-(3,4-Dimethoxyphenyl)-4-Fluorobenzamide

This compound (CID 363162-31-6) features methoxy and para-fluorine substituents:

  • Applications : Methoxy groups are common in CNS-active drugs, suggesting divergent therapeutic applications compared to fluorinated analogs .

Comparative Data Table

Compound Molecular Formula Key Substituents IC₅₀/Activity Key Applications Metabolic Stability
This compound C₁₁H₁₃F₂NO (inferred) 3,4-difluoro, N-butyl Not reported Hypothetical enzyme inhibition Likely moderate (fluorine reduces oxidation)
CI-1040 C₁₈H₁₆ClF₂IN₂O₂ 3,4-difluoro, cyclopropylmethoxy 17 nM (MEK inhibition) Anticancer (Phase II) Low (extensive metabolism)
N-Butyl-3,4-dihydroxybenzamide C₁₁H₁₅NO₃ 3,4-dihydroxy, N-butyl Not reported Antioxidant potential Low (hydroxyls prone to conjugation)
Diflufenican C₁₉H₁₁F₅N₂O₂ 2,4-difluoro, trifluoromethylphenoxy Herbicidal Agriculture High (soil persistence)

Research Implications and Limitations

  • Structural-Activity Relationships (SAR) : Fluorine substitution at 3,4-positions and N-alkyl chain length are critical for optimizing target affinity and bioavailability in benzamide derivatives .
  • Knowledge Gaps: Direct data on this compound’s synthesis, bioactivity, and pharmacokinetics are absent in the provided evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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